6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
CAS No.:
Cat. No.: VC17631905
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13BrN2O |
|---|---|
| Molecular Weight | 293.16 g/mol |
| IUPAC Name | 6-bromo-1-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
| Standard InChI | InChI=1S/C13H13BrN2O/c1-8-4-2-6-10-11(8)13(17)16-7-3-5-9(14)12(16)15-10/h2,4,6,9H,3,5,7H2,1H3 |
| Standard InChI Key | BNZYXDFQJTYONQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)N=C3C(CCCN3C2=O)Br |
Introduction
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a complex heterocyclic compound belonging to the pyridoquinazoline family. It features a fused bicyclic structure, combining both pyridine and quinazoline rings, which contributes to its unique chemical properties and biological activities. The compound has a molecular formula of C13H13BrN2O and a molecular weight of approximately 293.16 g/mol .
Synthesis Methods
The synthesis of 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step reactions. Common methods include condensation reactions and cyclization processes, which require precise control of reaction conditions to achieve high-purity products. These synthetic pathways are crucial for producing compounds with specific structural features and desired biological activities.
Biological Activities and Potential Applications
6-Bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one exhibits significant biological activities, making it a promising candidate for various applications. Its unique structure suggests potential interactions with enzymes or receptors involved in cell signaling pathways. While detailed studies are needed to fully elucidate its mechanism of action, preliminary research indicates potential therapeutic applications, particularly in fields related to cell regulation and disease treatment.
Comparison with Analogous Compounds
Several compounds share structural similarities with 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one, including variations in substitution patterns that influence biological activity. A comparison of these compounds highlights their distinct properties:
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| 6-Bromo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | C13H13BrN2O | Antimicrobial | Tetrahydro derivative |
| 6-Bromo-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one | C13H13BrN2O | Antitumor | Methyl at different position |
| 6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one | C13H13BrN2O | Antimicrobial | Different methyl substitution |
These comparisons illustrate how variations in substitution patterns can significantly impact the biological activity and chemical properties of pyridoquinazoline derivatives.
Research Findings and Future Directions
Research on 6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is ongoing, with a focus on elucidating its biological activities and potential therapeutic applications. Further studies are necessary to fully understand its mechanism of action and to explore its potential in various fields, including pharmaceutical development.
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